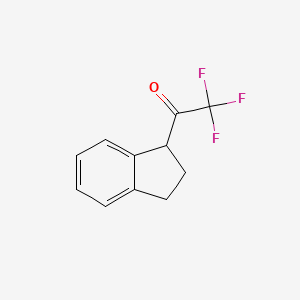![molecular formula C11H11NO2 B13517473 (10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one](/img/structure/B13517473.png)
(10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one is a complex organic compound that belongs to the class of oxazoloisoquinolines This compound is characterized by its unique tricyclic structure, which includes an oxazole ring fused to an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one can be achieved through several synthetic routes. One efficient method involves a one-pot convergent synthesis protocol using the Mitsunobu reaction followed by sequential cyclization. This method allows for the preparation of various tricyclic fused benzoxazinyl-oxazolidinones in good to excellent yields and high enantioselectivities .
Another reported method involves the Dess–Martin periodinane-mediated cascade cyclization of γ,δ-unsaturated urethanes, which provides moderate yields (36-50%) . Additionally, the synthesis can be achieved via n-BuLi mediated intramolecular cyclization reaction in linear synthetic routes (6-7 steps) .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: (10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in these reactions under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include Dess–Martin periodinane for oxidation reactions and n-BuLi for cyclization reactions. The Mitsunobu reaction, which involves the use of triphenylphosphine and diethyl azodicarboxylate, is also commonly employed .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Dess–Martin periodinane-mediated cascade cyclization yields tricyclic fused benzoxazinyl-oxazolidinones .
Scientific Research Applications
(10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one has several scientific research applications, particularly in the fields of medicinal chemistry and materials science. The compound’s unique structure and reactivity make it a valuable scaffold for the development of bioactive molecules.
Chemistry: In chemistry, the compound is used as a building block for the synthesis of complex molecules
Biology and Medicine: In biology and medicine, this compound has shown potential as a scaffold for the development of antibacterial, anticoagulant, and antituberculosis agents . The compound’s ability to interact with biological targets makes it a promising candidate for drug discovery and development.
Industry: In industry, the compound’s unique properties make it suitable for use in the development of advanced materials. Its tricyclic structure and reactivity can be exploited to create materials with specific properties for various applications.
Mechanism of Action
The mechanism of action of (10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to biological targets, such as enzymes and receptors, thereby modulating their activity.
Molecular Targets and Pathways: The specific molecular targets and pathways involved in the compound’s mechanism of action depend on its application. For example, in antibacterial applications, the compound may target bacterial enzymes involved in cell wall synthesis, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one include other oxazoloisoquinolines and tricyclic fused benzoxazinyl-oxazolidinones. These compounds share similar structural features and reactivity, making them valuable scaffolds for the development of bioactive molecules.
Uniqueness: The uniqueness of this compound lies in its specific tricyclic structure, which provides a versatile framework for the development of new chemical entities. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(10aS)-1,5,10,10a-tetrahydro-[1,3]oxazolo[3,4-b]isoquinolin-3-one |
InChI |
InChI=1S/C11H11NO2/c13-11-12-6-9-4-2-1-3-8(9)5-10(12)7-14-11/h1-4,10H,5-7H2/t10-/m0/s1 |
InChI Key |
PQFFRQRPJFUMFO-JTQLQIEISA-N |
Isomeric SMILES |
C1[C@H]2COC(=O)N2CC3=CC=CC=C31 |
Canonical SMILES |
C1C2COC(=O)N2CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


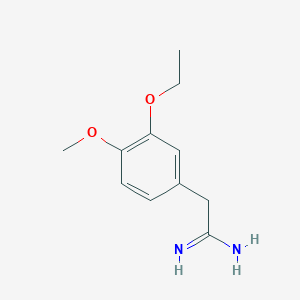
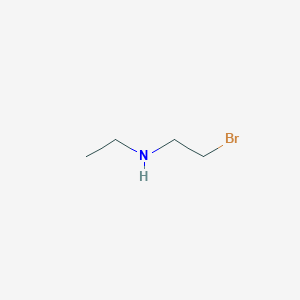


![rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide](/img/structure/B13517429.png)
![1-Tert-butyl-3-[(11-sulfanylundecyl)oxy]urea](/img/structure/B13517436.png)
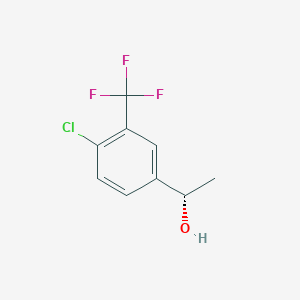
![1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride](/img/structure/B13517456.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13517458.png)
![3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B13517475.png)
![2-Azaspiro[3.5]nonan-5-one](/img/structure/B13517478.png)
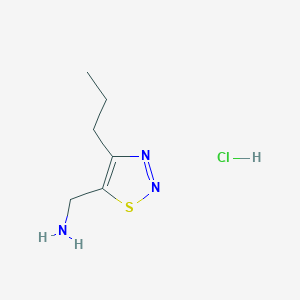
amino}-3-hydroxybutanoic acid](/img/structure/B13517484.png)
